

In-depth Technical Guide: 3-Acetylaminio-4-methoxybenzenesulfonyl Chloride

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Compound of Interest

Compound Name: Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

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For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular Structure, Synthesis, and Properties of 3-Acetylaminio-4-methoxybenzenesulfonyl chloride

This technical guide provides a comprehensive overview of 3-acetylaminio-4-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a general synthesis protocol. This guide is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Properties

3-Acetylaminio-4-methoxybenzenesulfonyl chloride, also known as 3-acetamido-4-methoxybenzenesulfonyl chloride, is an organic compound with the chemical formula $C_9H_{10}ClNO_4S$. It belongs to the class of sulfonyl chlorides, which are characterized by a $-SO_2Cl$ functional group attached to a benzene ring. The structure also features an acetylaminio group ($-NHCOCH_3$) and a methoxy group ($-OCH_3$) as substituents on the aromatic ring.

Table 1: Physicochemical Properties of 3-Acetylaminio-4-methoxybenzenesulfonyl Chloride

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ ClNO ₄ S	[1]
Molecular Weight	263.70 g/mol	[2]
CAS Number	3746-67-6	[2]
Appearance	Solid (predicted)	N/A
Melting Point	152 - 163 °C	N/A
Synonyms	3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride	[2]

Synthesis

The primary method for the synthesis of 3-acetylaminio-4-methoxybenzenesulfonyl chloride is the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). This reaction utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent.

General Experimental Protocol

While a detailed, peer-reviewed experimental protocol for the synthesis of 3-acetylaminio-4-methoxybenzenesulfonyl chloride is not readily available in the searched literature, a general procedure can be inferred from the synthesis of analogous compounds, such as p-acetamidobenzenesulfonyl chloride.^[3] The following is a representative, non-validated protocol that should be optimized and performed with appropriate safety precautions.

Materials:

- 2-Acetamidoanisole
- Chlorosulfonic acid
- Inert solvent (e.g., chloroform, dichloromethane) - optional

- Crushed ice
- Deionized water

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, and situated in a cooling bath, place a measured amount of chlorosulfonic acid.
- Slowly add 2-acetamidoanisole to the chlorosulfonic acid with constant stirring, maintaining a low temperature (e.g., 10-15 °C).
- After the addition is complete, the reaction mixture may be gently heated (e.g., 40-60 °C) for a period to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography.
- Upon completion, the reaction mixture is cooled and then slowly and carefully poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid. This step should be performed in a well-ventilated fume hood.
- The precipitated solid product, 3-acetylamin-4-methoxybenzenesulfonyl chloride, is collected by vacuum filtration.
- The crude product is washed with cold deionized water until the filtrate is neutral to litmus paper.
- The product should be thoroughly dried, for example, in a vacuum desiccator over a suitable drying agent.
- Further purification can be achieved by recrystallization from an appropriate solvent, which needs to be determined experimentally.

Note: This is a generalized procedure and requires optimization. All work with chlorosulfonic acid must be conducted with extreme caution in a fume hood, using appropriate personal protective equipment, as it is a highly corrosive and reactive substance.

Spectroscopic Characterization

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for 3-acetylamino-4-methoxybenzenesulfonyl chloride are not available in the public domain based on the conducted searches. However, a mass spectrum of the compound is available, though detailed fragmentation data is not provided.[\[1\]](#) The expected spectral features are outlined below based on the known structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3-Acetylamino-4-methoxybenzenesulfonyl Chloride

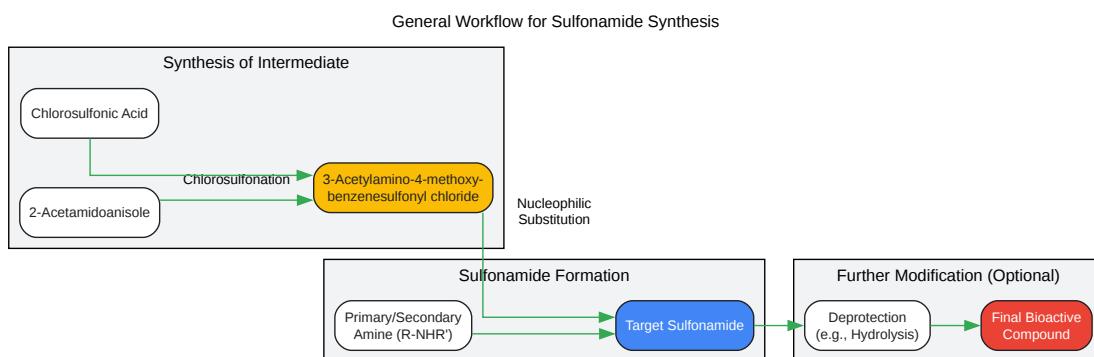
Technique	Predicted Characteristic Peaks/Signals
^1H NMR	- Aromatic protons (multiple signals in the aromatic region, ~7-8 ppm)- Methoxy protons (singlet, ~3.9-4.1 ppm)- Acetyl protons (singlet, ~2.2 ppm)- Amide proton (broad singlet)
^{13}C NMR	- Carbonyl carbon (~168-170 ppm)- Aromatic carbons (multiple signals, ~110-155 ppm)- Methoxy carbon (~56 ppm)- Acetyl methyl carbon (~24 ppm)
IR Spectroscopy	- N-H stretch (~3200-3300 cm^{-1})- C=O stretch (amide) (~1660-1680 cm^{-1})- Asymmetric SO_2 stretch (~1370-1380 cm^{-1})- Symmetric SO_2 stretch (~1170-1180 cm^{-1})- C-O stretch (methoxy) (~1250 cm^{-1} and ~1020 cm^{-1})
Mass Spectrometry	- Molecular ion peak (M^+) at m/z ~263 and 265 (due to ^{35}Cl and ^{37}Cl isotopes)

Applications in Drug Development and Organic Synthesis

3-Acetylamino-4-methoxybenzenesulfonyl chloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is a reactive handle that readily undergoes nucleophilic substitution with primary and secondary amines to form the sulfonamide linkage ($-\text{SO}_2-\text{NRR}'$), a common and important pharmacophore in medicinal chemistry.[\[4\]](#)

General Workflow for Sulfonamide Synthesis

The general workflow for utilizing 3-acetylaminio-4-methoxybenzenesulfonyl chloride in the synthesis of a target sulfonamide is depicted below. This involves the reaction of the sulfonyl chloride with a desired amine, followed by potential deprotection of the acetyl group to yield a primary amine, which can be further functionalized.



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Caption: General workflow for the synthesis of sulfonamides using 3-acetylaminio-4-methoxybenzenesulfonyl chloride.

This workflow highlights the utility of the title compound as a building block for introducing a substituted sulfonamide moiety into a target molecule. The presence of the acetyl amino and methoxy groups on the benzene ring can influence the physicochemical properties and biological activity of the final sulfonamide derivative, making it an interesting scaffold for the development of new therapeutic agents.

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